E4CPG vs. MCPG: Superior Antagonist Potency at Group I/II mGluRs
E4CPG demonstrates significantly higher antagonist potency at Group I/II mGluRs compared to its direct structural analog, (RS)-MCPG. This differentiation arises from the substitution of an α-ethyl group (E4CPG) for an α-methyl group (MCPG) [1].
| Evidence Dimension | Functional antagonism at Group I/II mGluRs in neonatal rat cortical slices |
|---|---|
| Target Compound Data | KB = 0.367 ± 0.2 mM |
| Comparator Or Baseline | (RS)-MCPG: KB > 1 mM |
| Quantified Difference | E4CPG is a more potent antagonist than (RS)-MCPG (exact fold-change not calculable from KB, but quantitative rank order is established) |
| Conditions | Neonatal rat cortical slices; [3H]-inositol-monophosphate accumulation assay for PI hydrolysis. |
Why This Matters
This quantitative potency advantage means E4CPG can achieve a higher degree of receptor blockade at a given concentration, making it a more effective and preferred tool for studying Group I/II mGluR-mediated effects in vitro.
- [1] Bedingfield JS, et al. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Br J Pharmacol. 1995 Dec;116(8):3323-9. View Source
